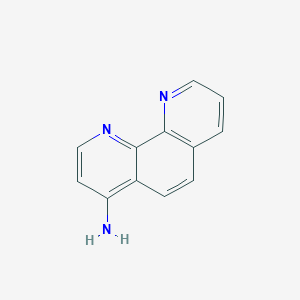
1,10-Phenanthrolin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,10-Phenanthrolin-4-amine is a heterocyclic organic compound that belongs to the phenanthroline family. It is characterized by the presence of two nitrogen atoms at the 1 and 10 positions of the phenanthrene structure, with an amine group at the 4 position. This compound is known for its chelating properties and is widely used in coordination chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,10-Phenanthrolin-4-amine can be synthesized through various methods, including the Skraup reaction, Friedlander synthesis, and Doebner-Von Miller reaction. One of the most common methods involves the Skraup reaction, which uses glycerol and o-phenylenediamine as starting materials, catalyzed by sulfuric acid and an oxidizing agent such as aqueous arsenic acid or nitrobenzene . The reaction involves the dehydration of glycerol to form acrolein, which then condenses with the amine followed by cyclization.
Industrial Production Methods
In industrial settings, the synthesis of this compound often involves the use of deep eutectic solvents as catalysts. These solvents provide a more efficient, greener, and economical strategy for the synthesis, replacing traditional sulfuric acid and hydrochloric acid . The reaction parameters and molar ratios of raw materials are optimized to achieve high selectivity and yield.
Chemical Reactions Analysis
Types of Reactions
1,10-Phenanthrolin-4-amine undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form N-oxides.
Reduction: It can be reduced to form dihydro derivatives.
Substitution: It can undergo substitution reactions where the amine group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles for substitution reactions.
Major Products
The major products formed from these reactions include N-oxides, dihydro derivatives, and substituted phenanthrolines, which have different properties and applications.
Scientific Research Applications
1,10-Phenanthrolin-4-amine has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with metal ions.
Medicine: It has potential therapeutic applications, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of 1,10-Phenanthrolin-4-amine involves its ability to chelate metal ions. This chelation can inhibit the activity of metalloenzymes by binding to the metal ion in the enzyme’s active site. Additionally, it can induce autophagy in cells, which is a process of cellular degradation and recycling .
Comparison with Similar Compounds
1,10-Phenanthrolin-4-amine is similar to other phenanthroline derivatives such as 2,2’-bipyridine and ferroin. it has unique properties due to the presence of the amine group at the 4 position, which enhances its chelating ability and makes it a stronger base compared to other phenanthrolines . Similar compounds include:
- 2,2’-Bipyridine
- Ferroin
- Phenanthrene
These compounds share similar coordination properties but differ in their chemical reactivity and applications.
Properties
Molecular Formula |
C12H9N3 |
|---|---|
Molecular Weight |
195.22 g/mol |
IUPAC Name |
1,10-phenanthrolin-4-amine |
InChI |
InChI=1S/C12H9N3/c13-10-5-7-15-12-9(10)4-3-8-2-1-6-14-11(8)12/h1-7H,(H2,13,15) |
InChI Key |
MWSWMKBNGFFPQG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C3=NC=CC(=C3C=C2)N)N=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



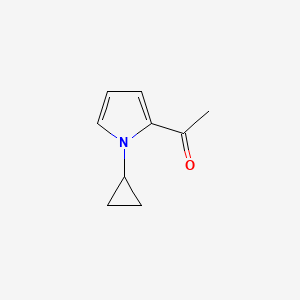
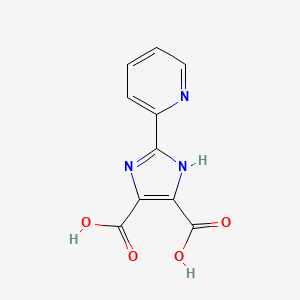
![(4R)-2-Benzyloctahydrocyclopenta[C]pyrrol-4-amine](/img/structure/B11765376.png)

![Ethyl8-[3-(morpholinomethyl)phenyl]-4-oxooctanoate](/img/structure/B11765386.png)
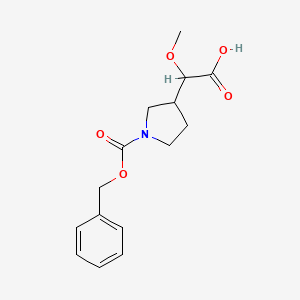
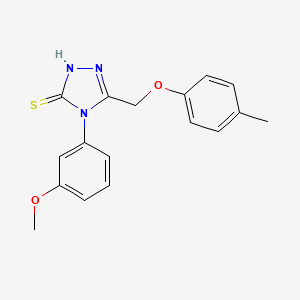
![3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carbaldehyde](/img/structure/B11765420.png)
![1-(Benzo[d]thiazol-5-yl)ethanamine](/img/structure/B11765436.png)
![4-[4-(4-amino-2-methylphenyl)phenyl]-3-methylaniline](/img/structure/B11765446.png)
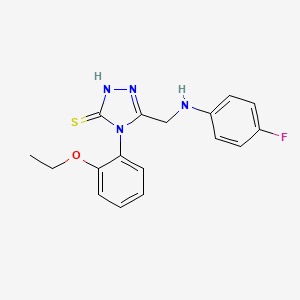
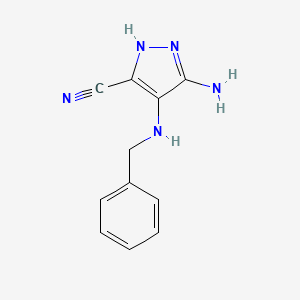
![6-chloro-2H,3H-[1,4]dioxino[2,3-b]pyridine-7-carboxylic acid](/img/structure/B11765464.png)
